(E/Z)-OSM-SMI-10B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

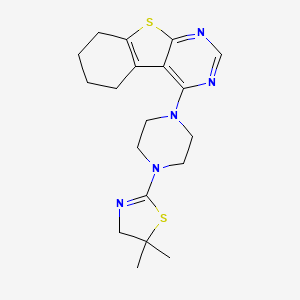

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSXQGKLDTVOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E/Z)-OSM-SMI-10B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor targeting Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. OSM is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target. This document provides a detailed technical overview of the mechanism of action of this compound, including its direct interaction with OSM and its impact on downstream signaling pathways. The information presented is intended to support further research and development of OSM-targeted therapies.

Core Mechanism of Action

This compound functions by directly binding to Oncostatin M, thereby inhibiting its biological activity. Computational docking and experimental evidence have confirmed that the inhibitor binds to a groove at Site III on OSM.[1] This site is critical for the interaction of OSM with its receptor subunit, OSMRβ. By occupying this binding pocket, this compound sterically hinders the recruitment of OSMRβ to the OSM:gp130 complex, a crucial step for the initiation of downstream signaling. This targeted inhibition effectively neutralizes the pro-inflammatory and pro-proliferative signals mediated by OSM.

The primary consequence of this inhibition is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a key mediator of OSM signaling, and its activation is linked to various cellular processes, including inflammation, cell proliferation, and survival. The inhibition of STAT3 phosphorylation by this compound has been demonstrated in various cancer cell lines.

Quantitative Data Summary

The binding affinity and inhibitory potency of OSM-SMI-10B and its optimized analog, SMI-10B13, have been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Parameter | Value | Cell Line(s) |

| OSM-SMI-10B | Fluorescence Quenching | Kd | 12.9 µM | - |

| NMR Spectroscopy | Kd | 12.2 ± 3.9 μM | - | |

| SMI-10B13 | Fluorescence Quenching | Kd | 6.6 µM | - |

| pSTAT3 ELISA | IC50 | 136 nM | T47D | |

| pSTAT3 ELISA | IC50 | 164 nM | MCF-7 |

Table 1: Binding Affinity and Inhibitory Concentration of OSM-SMI-10B and SMI-10B13.

Signaling Pathways

OSM binding to its receptor complex (gp130 and either OSMRβ or LIFRβ) activates multiple downstream signaling cascades. This compound, by preventing the initial receptor engagement, effectively blocks these pathways.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Fluorescence Quenching Assay for Binding Affinity (Kd)

This assay measures the change in the intrinsic fluorescence of OSM upon binding to the small molecule inhibitor.

Protocol:

-

Recombinant human OSM is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

A stock solution of this compound is prepared in DMSO and then serially diluted in the assay buffer.

-

The intrinsic tryptophan fluorescence of the OSM solution is measured using a fluorometer with an excitation wavelength of ~280 nm and an emission scan from ~300 to 400 nm.

-

Aliquots of the OSM-SMI-10B dilutions are incrementally added to the OSM solution.

-

After each addition and a brief incubation period, the fluorescence spectrum is recorded.

-

The change in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

1H, 15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are used to identify the amino acid residues on OSM that are involved in the interaction with OSM-SMI-10B.

Protocol:

-

15N-labeled recombinant human OSM is expressed and purified.

-

A 1H, 15N HSQC spectrum of the 15N-OSM is acquired to serve as a reference.

-

A stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) is prepared.

-

The inhibitor is titrated into the 15N-OSM sample, and a series of 1H, 15N HSQC spectra are recorded at different inhibitor concentrations.

-

Chemical shift perturbations (CSPs) of the backbone amide signals are monitored. Residues exhibiting significant CSPs are identified as being at or near the binding site.

Enzyme-Linked Immunosorbent Assay (ELISA) for STAT3 Phosphorylation (IC50)

This cell-based assay quantifies the ability of OSM-SMI-10B to inhibit OSM-induced STAT3 phosphorylation.

Protocol:

-

Human breast cancer cell lines (e.g., T47D, MCF-7) are seeded in 96-well plates and allowed to adhere.

-

Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Cells are then stimulated with a fixed concentration of OSM (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).

-

Following stimulation, cells are lysed, and the cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for total STAT3.

-

The plate is incubated with a detection antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric substrate.

-

The absorbance is read using a microplate reader.

-

The percentage of inhibition of pSTAT3 levels is calculated relative to the OSM-treated control, and the IC50 value is determined by non-linear regression analysis.

Immunoblotting for Downstream Signaling

Western blotting is used to qualitatively assess the effect of OSM-SMI-10B on the phosphorylation of key proteins in the OSM signaling pathways.

Protocol:

-

Cells are cultured, serum-starved, and treated with OSM-SMI-10B and OSM as described for the ELISA protocol.

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against pSTAT3, total STAT3, pAKT, total AKT, pERK, and total ERK overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of OSM inhibitors in a living organism.

Protocol:

-

Athymic nude mice are used for these studies.

-

Human breast cancer cells (e.g., 2 x 106 T47D cells) are injected into the mammary fat pad of the mice.

-

Once tumors are established and reach a certain volume, mice are randomized into treatment and vehicle control groups.

-

The inhibitor (e.g., SMI-10B13 at 50 mg/kg) or vehicle is administered via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., 3 times per week). A common vehicle formulation for in vivo studies of small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunohistochemistry for pSTAT3) can be performed.

Conclusion

This compound represents a promising class of small molecule inhibitors that directly target the cytokine Oncostatin M. Its mechanism of action, centered on the allosteric inhibition of the OSM-OSMRβ interaction, leads to the effective blockade of multiple downstream oncogenic signaling pathways, with a pronounced effect on STAT3 phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and optimize OSM-targeted therapies for the treatment of cancer and inflammatory diseases.

References

In-Depth Technical Guide: (E/Z)-OSM-SMI-10B, a Direct Inhibitor of Oncostatin M

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family.[1][2] The compound binds to a specific pocket on OSM known as Site III, which is the crucial interaction site for the Oncostatin M receptor β (OSMRβ).[1] By occupying this site, this compound physically obstructs the binding of OSM to its receptor, thereby preventing the formation of the OSM/OSMRβ signaling complex.

The primary downstream effect of this inhibition is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] The OSM-OSMRβ interaction typically triggers a signaling cascade involving the Janus kinases (JAKs) which then phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation. By blocking the initial receptor binding, this compound effectively halts this entire signaling pathway.

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound and its closely related, more potent analog, SMI-10B13, have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the table below for comparative analysis.

| Compound | Parameter | Value | Cell Line(s) | Assay Method |

| This compound | Dissociation Constant (KD) | 12.9 µM | - | Fluorescence Quenching |

| Dissociation Constant (KD) | < 13 µM | - | Not Specified | |

| Dissociation Constant (KD) | 13.6 µM | - | Not Specified[2] | |

| SMI-10B13 | Dissociation Constant (KD) | 6.6 µM | - | Fluorescence Quenching |

| IC50 (pSTAT3 inhibition) | 136 nM | T47D | ELISA | |

| IC50 (pSTAT3 inhibition) | 164 nM | MCF-7 | ELISA |

Signaling Pathways and Experimental Workflows

The interaction of this compound with OSM leads to the disruption of multiple downstream signaling pathways. The primary affected pathway is the JAK/STAT3 pathway. However, as OSM signaling is pleiotropic, other pathways such as the Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are also consequently inhibited.

A typical experimental workflow to characterize the inhibitory activity of this compound involves a series of in vitro and in vivo assays.

References

An In-depth Technical Guide to the Pathway Inhibition of (E/Z)-OSM-SMI-10B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, is a key mediator in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer progression.[1][2] Its signaling is predominantly transduced through the JAK/STAT, MAPK, and PI3K/AKT pathways.[1][2] Given its role in disease, targeting OSM signaling has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor of Oncostatin M.[3] We will delve into the core mechanism of OSM signaling, the inhibitory action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

The Oncostatin M (OSM) Signaling Pathway

Oncostatin M is produced by various immune cells, including activated T cells, monocytes, macrophages, and neutrophils. It exerts its pleiotropic effects by binding to two distinct cell surface receptor complexes.

-

Type I Receptor Complex: Composed of the glycoprotein 130 (gp130) subunit and the leukemia inhibitory factor receptor (LIFR).

-

Type II Receptor Complex: Consists of the gp130 subunit and the OSM-specific receptor β (OSMRβ).

Upon OSM binding to gp130, it recruits either LIFR or OSMRβ to form a high-affinity heterodimeric receptor complex. This dimerization triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and migration.

Beyond the canonical JAK/STAT pathway, OSM signaling also activates other crucial intracellular cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

-

c-Jun N-terminal Kinase (JNK) Pathway

The activation of these pathways contributes to the diverse biological functions attributed to OSM.

Caption: Canonical Oncostatin M (OSM) Signaling Pathways.

This compound: A Small Molecule Inhibitor of OSM

This compound, also referred to as SMI-10B, is a derivative of OSM-SMI-10 and represents a first-in-class small molecule inhibitor designed to directly target Oncostatin M. The "(E/Z)" designation refers to the geometric isomerism around a carbon-carbon double bond within its structure, indicating a mixture of both isomers. This compound was identified through computational screening of approximately 1.65 million compounds, followed by synthesis and biological validation.

Mechanism of Action

This compound functions by directly binding to Oncostatin M, thereby preventing its interaction with its cell surface receptors. Specifically, computational docking and Nuclear Magnetic Resonance (NMR) studies have demonstrated that SMI-10B binds to a groove located at "Site III" of the OSM protein. Site III is the critical interaction site for the recruitment of OSMRβ to the OSM/gp130 complex. By occupying this site, this compound allosterically inhibits the formation of the functional Type II receptor complex, consequently blocking downstream signaling cascades. The primary and most well-documented downstream effect of this inhibition is a significant reduction in the OSM-induced phosphorylation of STAT3.

References

Oncostatin M inhibitor (E/Z)-OSM-SMI-10B

An In-Depth Technical Guide on the Oncostatin M Inhibitor: (E/Z)-OSM-SMI-10B

This guide provides a comprehensive overview of the first-in-class small molecule inhibitor of Oncostatin M (OSM), this compound. It is intended for researchers, scientists, and drug development professionals, detailing the inhibitor's mechanism of action, associated signaling pathways, quantitative efficacy data, and key experimental methodologies.

Introduction to Oncostatin M (OSM)

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It is produced by various activated immune cells, including monocytes, macrophages, T cells, and neutrophils.[3] OSM plays a crucial role in a wide array of biological processes such as hematopoiesis, liver regeneration, inflammation, and the regulation of cell proliferation. Due to its diverse functions, OSM signaling is implicated in numerous inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as in the progression and metastasis of several cancers, including breast cancer.

OSM exerts its effects by binding to one of two distinct heterodimeric receptor complexes on the cell surface. Both complexes share the common signal-transducing receptor subunit gp130. The type I receptor consists of gp130 and the leukemia inhibitory factor receptor β (LIFRβ), while the type II receptor is formed by gp130 and the OSM-specific receptor β (OSMRβ). Human OSM can signal through both receptor types, whereas murine OSM only utilizes the type II receptor. Upon ligand binding, these receptor complexes activate intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Oncostatin M (OSM) Signaling Pathways

The binding of OSM to its receptor complex initiates a cascade of intracellular signaling events. The receptor dimerization leads to the recruitment and activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the cytoplasmic domains of the receptor subunits. These phosphorylated sites serve as docking stations for STAT proteins, predominantly STAT3, but also STAT1 and STAT5. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.

In addition to the canonical JAK/STAT pathway, OSM signaling can also trigger other important pathways, including:

-

Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

-

Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Pathway

-

c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways

The activation of these diverse pathways underscores the pleiotropic nature of OSM and its complex role in both physiological and pathological conditions.

This compound: A First-in-Class Small Molecule Inhibitor

This compound is a derivative of a tetrasubstituted furan (SMI-10) identified through computational screening of approximately 1.65 million compounds. It is a first-in-class small molecule inhibitor designed to directly target and bind to OSM. By binding to OSM, SMI-10B prevents the cytokine from effectively signaling through its receptors, thereby inhibiting downstream cellular responses. Specifically, SMI-10B has been shown to significantly reduce OSM-induced phosphorylation of STAT3 in cancer cells.

Computational docking studies and subsequent experimental validation using Nuclear Magnetic Resonance (NMR) have shown that SMI-10B binds to "Site III" of OSM, which is considered the interaction site for the OSMRβ subunit. This direct interaction with the cytokine itself represents a novel therapeutic strategy compared to antibody-based approaches that target either the cytokine or its receptor.

Quantitative Data on Inhibitor Potency and Binding

The development and optimization of OSM inhibitors have yielded several analogs with varying binding affinities and inhibitory activities. The potency of these compounds has been quantified using techniques such as fluorescence quenching to determine the dissociation constant (KD) and ELISAs to measure the half-maximal inhibitory concentration (IC50) of STAT3 phosphorylation.

Table 1: Binding Affinities of OSM-SMI-10B and Analogs

| Compound | Dissociation Constant (KD) in μM |

|---|---|

| OSM-SMI-10B | 12.9 ± 1.5 |

| SMI-10B7 | 6.6 |

| SMI-10B8 | 7.2 |

| SMI-10B13 | 6.6 ± 1.4 |

| SMI-10B14 | 9.1 |

Data sourced from fluorescence quenching assays.

Table 2: In Vitro Inhibitory Activity of Lead Compound SMI-10B13

| Cell Line | Target | IC50 in nM |

|---|---|---|

| T47D (Human Breast Cancer) | OSM-mediated STAT3 Phosphorylation | 136 |

| MCF-7 (Human Breast Cancer) | OSM-mediated STAT3 Phosphorylation | 164 |

Data sourced from ELISA assays.

The data clearly indicates that optimization efforts led to the development of SMI-10B13, an analog with significantly improved binding affinity and potent in vitro inhibitory activity in the nanomolar range.

Experimental Protocols and Methodologies

The characterization of this compound and its analogs involved several key experimental techniques to confirm binding, determine potency, and assess in vivo efficacy.

Fluorescence Quenching Assay for Binding Affinity (KD): This assay is used to measure the binding affinity between the small molecule inhibitor and OSM.

-

Recombinant OSM protein is titrated with increasing concentrations of the SMI compound.

-

The intrinsic tryptophan fluorescence of OSM is monitored.

-

Binding of the SMI to OSM quenches this fluorescence.

-

The change in fluorescence intensity is measured and plotted against the SMI concentration.

-

The dissociation constant (KD) is calculated by fitting the data to a binding curve, providing a quantitative measure of binding affinity.

ELISA for Inhibition of STAT3 Phosphorylation (IC50): This assay quantifies the inhibitor's ability to block OSM's biological activity in a cellular context.

-

Human breast cancer cells (e.g., T47D, MCF-7) are seeded in plates.

-

Cells are serum-starved to reduce baseline signaling.

-

The SMI is pre-incubated with OSM before being added to the cells.

-

The cells are treated with the OSM ± SMI mixture for a defined period (e.g., 30 minutes).

-

Cells are lysed, and the total protein concentration is determined.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using antibodies specific for phosphorylated STAT3 (pSTAT3).

-

The level of pSTAT3 is measured colorimetrically and normalized to total protein.

-

Dose-response curves are generated to calculate the IC50 value.

In Vivo Tumor Growth Assay: The therapeutic potential of lead compounds is evaluated in animal models.

-

A human breast cancer mouse model is established (e.g., by implanting T47D cells).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The lead inhibitor (e.g., SMI-10B13) or a vehicle control is administered to the mice.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed, and metastatic burden may be assessed.

-

Survival data is collected and can be analyzed using Kaplan-Meier curves.

In Vivo Efficacy

The optimized analog, SMI-10B13, was tested in a human breast cancer mouse model to evaluate its in vivo efficacy. The results demonstrated that treatment with SMI-10B13 significantly reduced tumor growth (p < 0.001) compared to the control group. Furthermore, Kaplan-Meier survival analysis showed that mice treated with SMI-10B13 had improved survival (p = 0.04). These findings highlight the potential of SMI-10B13 as a therapeutic agent to inhibit breast cancer progression and extend survival.

Conclusion

This compound and its optimized analog SMI-10B13 represent a significant advancement in the development of targeted therapies against Oncostatin M. As first-in-class small molecule inhibitors, they directly bind to OSM, effectively blocking its pro-inflammatory and pro-tumorigenic signaling pathways, primarily through the inhibition of STAT3 phosphorylation. With demonstrated low-micromolar to nanomolar potency in vitro and significant anti-tumor efficacy in preclinical in vivo models, these compounds hold promise as a novel therapeutic strategy for treating breast cancer and potentially other OSM-driven inflammatory diseases and malignancies. Further development and clinical trials are warranted to evaluate their full therapeutic potential.

References

The Role of (E/Z)-OSM-SMI-10B in STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, is a potent activator of the STAT3 signaling cascade. This technical guide provides an in-depth overview of a novel small molecule inhibitor, (E/Z)-OSM-SMI-10B, and its role in the modulation of OSM-induced STAT3 signaling. This document will detail its mechanism of action, present available quantitative data, and provide comprehensive experimental protocols for its characterization.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a crucial cellular communication route initiated by the binding of various cytokines and growth factors to their cognate receptors on the cell surface. Oncostatin M (OSM) activates this pathway by binding to a receptor complex composed of gp130 and the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ)[1][2]. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the receptor complex, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated on a critical tyrosine residue (Tyr705), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and inflammation[3][4][5]. Dysregulation of the OSM-STAT3 axis has been implicated in the progression of various cancers, including breast and ovarian cancer.

This compound: A Novel Inhibitor of OSM-Induced STAT3 Signaling

This compound is a small molecule inhibitor derived from the parent compound OSM-SMI-10. It has been identified as a molecule that significantly reduces the phosphorylation of STAT3 induced by Oncostatin M in cancer cells. The primary mechanism of action for this class of inhibitors is the direct binding to Oncostatin M, thereby preventing its interaction with its cell surface receptor complex and inhibiting the initiation of the downstream signaling cascade.

Quantitative Data

| Compound | Parameter | Value | Cell Lines | Assay |

| OSM-SMI-10B | Kd | 12.9 µM | - | Fluorescence Quenching |

| OSM-SMI-10B | Kd | 13.6 µM | - | Not Specified |

| SMI-10B13 | IC50 | 136 nM | T47D | STAT3 Phosphorylation |

| SMI-10B13 | IC50 | 164 nM | MCF-7 | STAT3 Phosphorylation |

Table 1: Quantitative analysis of OSM-SMI-10B and its analog, SMI-10B13. The dissociation constant (Kd) indicates the binding affinity of OSM-SMI-10B to Oncostatin M. The half-maximal inhibitory concentration (IC50) for the more potent analog, SMI-10B13, demonstrates effective inhibition of STAT3 phosphorylation in breast cancer cell lines.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical OSM-induced STAT3 signaling pathway and the proposed point of intervention by this compound.

Figure 1: OSM-induced STAT3 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cell lines following treatment with OSM and this compound.

Figure 2: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Materials:

-

Cancer cell lines (e.g., T47D, MCF-7)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant Human Oncostatin M (OSM)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours in a serum-free medium.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with OSM (e.g., 10 ng/mL) for 30 minutes. Include appropriate controls (untreated, OSM alone, inhibitor alone).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize p-STAT3 levels to total STAT3 levels.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the use of SPR to determine the binding kinetics and affinity of this compound to Oncostatin M.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Human Oncostatin M (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize OSM onto the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Interaction:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of the analyte over the immobilized OSM surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

This compound represents a promising small molecule inhibitor of the Oncostatin M-induced STAT3 signaling pathway. Its mechanism of directly targeting the cytokine OSM offers a specific approach to block this pro-oncogenic cascade. While further studies are required to fully elucidate its inhibitory potency and therapeutic potential, the data from its close analogs and the established experimental frameworks presented in this guide provide a solid foundation for future research and development in this area. The detailed protocols and pathway diagrams serve as a valuable resource for scientists working to validate and characterize novel STAT3 pathway inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oncostatin M promotes STAT3 activation, VEGF production, and invasion in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

(E/Z)-OSM-SMI-10B: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor (E/Z)-OSM-SMI-10B, focusing on its chemical structure, mechanism of action, and functional effects on key cellular signaling pathways.

Chemical Structure and Properties

This compound is a derivative of the parent compound OSM-SMI-10.[1] The predominant isomer discussed in scientific literature is the (E)-isomer.

Table 1: Chemical and Physical Properties of (E)-OSM-SMI-10B

| Property | Value |

| IUPAC Name | (E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid |

| Molecular Formula | C₂₁H₁₄O₇ |

| Molecular Weight | 378.34 g/mol |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)/C=C/C(=O)O)C4=CC5=C(C=C4)OCO5 |

| CAS Number | 2502294-55-3 |

Mechanism of Action

This compound is a first-in-class small molecule inhibitor that directly targets the cytokine Oncostatin M (OSM).[2] OSM is a member of the interleukin-6 (IL-6) family of cytokines and is involved in a wide range of biological processes, including inflammation, cell proliferation, and differentiation.[3] OSM exerts its effects by binding to a receptor complex on the cell surface, which can be one of two types. Both receptor complexes utilize the gp130 subunit. The type I receptor is a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor consists of gp130 and the OSM-specific receptor β (OSMRβ).[4]

This compound functions by binding to a specific pocket on OSM known as "Site III". This site is critical for the interaction of OSM with its receptor, particularly OSMRβ. By occupying this site, this compound allosterically prevents OSM from effectively binding to and activating its receptor complex, thereby inhibiting downstream signaling.

Function: Inhibition of OSM-Mediated Signaling

The primary and most well-documented function of this compound is the significant reduction of OSM-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by OSM, the receptor-associated Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These target genes are involved in processes such as cell survival, proliferation, and inflammation.

By inhibiting the initial OSM-receptor interaction, this compound effectively blocks the activation of the JAK/STAT3 pathway. In addition to the JAK/STAT pathway, OSM is known to activate other significant signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of OSM by this compound is expected to attenuate these pathways as well.

Quantitative Data

The binding affinity and inhibitory potency of OSM-SMI-10B and its more potent derivative, SMI-10B13, have been quantified in various studies.

Table 2: Binding Affinity of OSM-SMI-10B and its Analogs to OSM

| Compound | Method | Kd (µM) |

| OSM-SMI-10B | Fluorescence Quenching | 13.6 |

Table 3: Inhibitory Concentration (IC50) of SMI-10B13 on OSM-Induced STAT3 Phosphorylation

| Cell Line | IC50 (nM) |

| T47D (human breast cancer) | 136 |

| MCF-7 (human breast cancer) | 164 |

Experimental Protocols

Synthesis of this compound

The detailed synthesis of OSM-SMI-10B is described in the supplementary information of the publication by Mass et al. (2021) in Scientific Reports. The general synthetic approach for this class of furan-based compounds involves a multi-step process.

Caption: Workflow for assessing STAT3 phosphorylation via ELISA.

Western Blotting for Phosphorylated STAT3

This protocol provides a general procedure for the qualitative or semi-quantitative analysis of pSTAT3 levels.

-

Sample Preparation:

-

Treat and lyse cells as described in the ELISA protocol.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.

-

Signaling Pathways Modulated by OSM

This compound, by inhibiting OSM, is designed to downregulate the signaling pathways that are aberrantly activated by this cytokine in various pathological conditions.

OSM Signaling and the Point of Inhibition by this compound

Caption: Overview of OSM signaling pathways and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OSM-SMI-10B (SMI-10B) | Oncostatin M inhibitor | Probechem Biochemicals [probechem.com]

- 3. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]

(E/Z)-OSM-SMI-10B: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor targeting Oncostatin M (OSM), a pleiotropic cytokine implicated in various inflammatory diseases and multiple cancers, including breast cancer.[1][2] Developed as a derivative of the lead compound OSM-SMI-10, OSM-SMI-10B demonstrates significant potential in cancer research by disrupting the oncogenic OSM-STAT3 signaling axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, quantitative data, and detailed experimental protocols to facilitate its application in a research setting.

Core Concepts and Mechanism of Action

Oncostatin M, a member of the interleukin-6 (IL-6) family of cytokines, plays a crucial role in cell proliferation, inflammation, and immune response.[3] In the context of cancer, elevated OSM levels are associated with progression and metastasis.[1] OSM exerts its effects by binding to a receptor complex, which triggers the activation of several downstream signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] The aberrant activation of STAT3, a key protein in this pathway, is a hallmark of many cancers, promoting tumor cell survival, angiogenesis, and immune evasion.

This compound functions by directly binding to OSM at Site III, the interaction site for the OSM receptor β (OSMRβ). This binding event physically obstructs the formation of the OSM/OSMRβ signaling complex, thereby preventing the subsequent phosphorylation and activation of STAT3. The inhibition of STAT3 phosphorylation disrupts the downstream signaling cascade that contributes to cancer progression. An optimized derivative, SMI-10B13, has been shown to exhibit even greater potency.

Quantitative Data

The following tables summarize the key quantitative data for OSM-SMI-10B and its more potent analog, SMI-10B13.

| Compound | Parameter | Value | Cell Line(s) | Reference |

| OSM-SMI-10B | Dissociation Constant (Kd) | 12.9 µM | - | |

| Dissociation Constant (Kd) | 13.6 µM | - | ||

| SMI-10B13 | Dissociation Constant (Kd) | 6.6 µM | - | |

| IC50 (STAT3 Phosphorylation) | 136 nM | T47D | ||

| IC50 (STAT3 Phosphorylation) | 164 nM | MCF-7 |

Table 1: In Vitro Efficacy and Binding Affinity of OSM-SMI-10B and SMI-10B13.

| Compound | Animal Model | Key Findings | Reference |

| SMI-10B13 | Human breast cancer mouse model | Reduced tumor growth (p < 0.001) | |

| Improved survival (p = 0.04) |

Table 2: In Vivo Efficacy of SMI-10B13.

Signaling Pathway and Experimental Workflows

Oncostatin M Signaling Pathway and Inhibition by OSM-SMI-10B

Caption: OSM signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Inhibition of STAT3 Phosphorylation

Caption: Workflow for assessing the inhibition of OSM-induced STAT3 phosphorylation.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of OSM-SMI-10B originates from furfural. The general scheme involves bromination of the furfural, followed by a Suzuki coupling with 3,4-methylenedioxyphenylboronic acid to create a triaryl scaffold. Finally, a Knoevenagel condensation yields the propenoic acid analog, OSM-SMI-10B. For detailed synthetic procedures, including reagent quantities and reaction conditions, it is recommended to consult the supplementary information of the primary literature.

In Vitro Inhibition of OSM-Induced STAT3 Phosphorylation

This protocol is designed to quantify the inhibitory effect of this compound on OSM-induced STAT3 phosphorylation in cancer cell lines.

Materials:

-

Human breast cancer cell lines (e.g., T47D, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human Oncostatin M (OSM)

-

Cell lysis buffer

-

Phospho-STAT3 (Tyr705) and total STAT3 ELISA kit or antibodies for immunoblotting

-

Plate reader or Western blot imaging system

Procedure:

-

Cell Seeding: Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Stimulation: Add OSM (e.g., 10 ng/mL) to the cell culture medium and incubate for a specified duration (e.g., 30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

-

Quantification:

-

ELISA: Use a phospho-STAT3 (Tyr705) ELISA kit to quantify the levels of phosphorylated STAT3 according to the manufacturer's instructions. Normalize to total protein concentration.

-

Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a secondary antibody for detection.

-

-

Data Analysis: Calculate the percentage of inhibition of STAT3 phosphorylation for each concentration of this compound and determine the IC50 value.

Fluorescence Quenching Assay

This assay measures the binding affinity of this compound to OSM.

Materials:

-

Recombinant human Oncostatin M (OSM)

-

This compound

-

Fluorimeter

Procedure:

-

Prepare Solutions: Prepare a stock solution of OSM in a suitable buffer. Prepare serial dilutions of this compound.

-

Measurement: In a quartz cuvette, add the OSM solution. Measure the intrinsic fluorescence of OSM (excitation ~280 nm, emission ~340 nm).

-

Titration: Sequentially add increasing concentrations of this compound to the OSM solution, allowing for equilibration at each step.

-

Record Spectra: Record the fluorescence spectrum after each addition of the inhibitor.

-

Data Analysis: Correct the fluorescence intensity for dilution and inner filter effects. Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the direct binding of this compound to OSM and to map the binding site.

Materials:

-

15N-labeled recombinant human Oncostatin M

-

This compound

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of 15N-labeled OSM in an appropriate NMR buffer.

-

Acquire Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone.

-

Titration: Add increasing amounts of this compound to the protein sample.

-

Acquire Spectra: Acquire a 1H-15N HSQC spectrum at each titration point.

-

Data Analysis: Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide signals. The residues with significant CSPs are likely at or near the binding site.

Surface Plasmon Resonance (SPR)

SPR is employed to determine the kinetics of the interaction between this compound and OSM.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Recombinant human Oncostatin M

-

This compound

-

SPR running buffer

Procedure:

-

Ligand Immobilization: Immobilize OSM onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Collection: Monitor the association and dissociation phases in real-time.

-

Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

In Vivo Breast Cancer Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound or its analogs in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human breast cancer cells (e.g., MDA-MB-231)

-

This compound or analog (e.g., SMI-10B13)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject human breast cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer this compound or its analog (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. A Kaplan-Meier survival analysis can also be performed.

Conclusion

This compound and its derivatives represent a promising class of targeted therapies for cancers driven by the Oncostatin M-STAT3 signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of these novel inhibitors. The ability to directly target the OSM cytokine offers a unique approach to disrupting a key oncogenic pathway, and further preclinical and clinical studies are warranted.

References

A Technical Guide to the Inflammatory Response Modulation by (E/Z)-OSM-SMI-10B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, is a pivotal mediator in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and various cancers.[1][2][3] It exerts its influence by activating several intracellular signaling cascades, most notably the JAK/STAT and MAPK pathways, which drive the expression of pro-inflammatory genes.[1][4] The development of targeted inhibitors against OSM represents a promising therapeutic strategy. This document provides a comprehensive technical overview of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor designed to directly bind and neutralize OSM, thereby modulating its inflammatory effects. We detail its mechanism of action, present key preclinical data, outline relevant experimental methodologies, and illustrate the critical signaling and experimental workflows.

Introduction: Oncostatin M (OSM) in Inflammation

Oncostatin M is a secreted cytokine produced primarily by activated immune cells such as macrophages, T cells, and neutrophils. It signals through two distinct receptor complexes. The type I receptor is a heterodimer of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFRβ), while the type II receptor, which is the major signaling complex for human OSM, consists of gp130 and the OSM-specific receptor β (OSMRβ).

Upon binding to its receptor complex, OSM triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and initiates the transcription of target genes involved in inflammation, cell proliferation, and migration. Beyond the canonical JAK/STAT pathway, OSM also activates the MAPK/ERK, JNK, and PI3K/AKT signaling cascades. Dysregulated OSM signaling is a significant contributor to the pathology of numerous inflammatory conditions and has been identified as a predictor of non-responsiveness to anti-TNF therapies in IBD patients.

This compound: A Novel Small Molecule Inhibitor

This compound is a tetrasubstituted furan derivative developed as a direct inhibitor of OSM. It was identified from a screening of compounds for their ability to inhibit OSM-induced STAT3 phosphorylation. The "(E/Z)" designation refers to the isomeric forms of the acrylic acid moiety. OSM-SMI-10B was derived from a lead compound, OSM-SMI-10, and optimized for improved binding affinity and biological activity. As a small molecule inhibitor, it offers potential advantages over biologic therapies, such as monoclonal antibodies, including lower antigenicity and potential for oral administration.

Mechanism of Action

Direct Binding and Neutralization of OSM

Unlike inhibitors that target receptor complexes or intracellular kinases, OSM-SMI-10B functions by binding directly to the OSM cytokine itself. Computational docking, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, has shown that OSM-SMI-10B binds to a groove located at Site III on the OSM protein. This site is critical for the interaction between OSM and its specific receptor subunit, OSMRβ. By occupying this binding pocket, OSM-SMI-10B sterically hinders the formation of the active OSM-gp130-OSMRβ signaling complex, effectively neutralizing the cytokine before it can engage its cell-surface receptors.

Inhibition of Downstream Inflammatory Signaling

The primary and most well-documented consequence of OSM-SMI-10B's binding to OSM is the significant reduction of OSM-induced STAT3 phosphorylation. This inhibition effectively shuts down the principal inflammatory signaling pathway activated by OSM. Consequently, the downstream expression of pro-inflammatory cytokines, such as IL-6, and other mediators of inflammation is suppressed. Given that OSM also activates the MAPK and PI3K/AKT pathways, inhibition by OSM-SMI-10B is expected to attenuate these cascades as well, preventing the cellular responses of proliferation, migration, and invasion associated with chronic inflammation.

Preclinical Data & Efficacy

The inhibitory potential of OSM-SMI-10B and its analogs has been quantified through various in vitro assays. The data highlight its direct binding to OSM and its functional capacity to block downstream signaling events.

Table 1: Binding Affinity of OSM-SMI-10B and Analogs to Oncostatin M

| Compound | Binding Assay | Dissociation Constant (KD) | Source |

| OSM-SMI-10B | Fluorescence Quenching | 12.9 ± 1.5 µM | |

| OSM-SMI-10B | Not Specified | 13.6 µM | |

| SMI-10B5 | Fluorescence Quenching | 9.2 µM | |

| SMI-10B6 | Fluorescence Quenching | 10.0 µM | |

| SMI-10B13 | Not Specified | 6.6 µM |

Table 2: In Vitro Inhibition of OSM-mediated STAT3 Phosphorylation

| Compound | Cell Line(s) | Assay | Key Result | Source |

| OSM-SMI-10B | Cancer Cells | ELISA | Significantly reduces pSTAT3 | |

| SMI-10B13 | T47D Breast Cancer | ELISA | IC50 = 136 nM | |

| SMI-10B13 | MCF-7 Breast Cancer | ELISA | IC50 = 164 nM |

Note: Data for more potent, second-generation analogs like SMI-10B13 are included to demonstrate the therapeutic potential of the core scaffold.

Key Experimental Methodologies

The characterization of OSM-SMI-10B relies on a suite of biophysical and cell-based assays to confirm its binding, mechanism, and functional efficacy.

Fluorescence Quenching Assay for Binding Affinity (KD)

-

Principle: This assay measures the change in the intrinsic fluorescence of a protein (like OSM, which contains tryptophan residues) upon binding to a ligand (OSM-SMI-10B). The quenching of fluorescence is proportional to the binding interaction, allowing for the calculation of the dissociation constant (KD).

-

Protocol Outline:

-

Prepare a solution of recombinant human OSM (rhOSM) at a fixed concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Record the baseline fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300-400 nm).

-

Perform serial titrations by adding increasing concentrations of OSM-SMI-10B to the OSM solution.

-

After each addition and a brief incubation period, record the new fluorescence spectrum.

-

Calculate the change in fluorescence intensity at the emission maximum.

-

Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding equation (e.g., Stern-Volmer) to determine the KD.

-

ELISA for Inhibition of STAT3 Phosphorylation

-

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of phosphorylated STAT3 (pSTAT3) in cell lysates, providing a direct readout of the functional inhibition of the OSM signaling pathway.

-

Protocol Outline:

-

Seed cells (e.g., T47D human breast cancer cells) in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for several hours to reduce baseline signaling.

-

Pre-incubate cells with varying concentrations of OSM-SMI-10B or vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of rhOSM (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine total protein concentration (e.g., via BCA assay).

-

Perform the pSTAT3 ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.

-

Read the absorbance on a plate reader and calculate the concentration of pSTAT3 relative to controls. Plot the results to determine inhibition curves and IC50 values.

-

Conclusion and Future Directions

This compound represents a novel and promising class of anti-inflammatory therapeutics that operate through a distinct mechanism: the direct neutralization of the cytokine Oncostatin M. Preclinical data validate its ability to bind OSM and effectively inhibit the pro-inflammatory JAK/STAT signaling pathway. The optimization of this chemical scaffold, as demonstrated by the enhanced potency of analogs like SMI-10B13, underscores the potential for developing a clinically viable drug. Further investigation is warranted to explore the efficacy of this small molecule inhibitor in various animal models of inflammatory disease and to fully characterize its pharmacokinetic and safety profiles. Targeting OSM directly with a small molecule like OSM-SMI-10B could provide a much-needed therapeutic option, particularly for patient populations refractory to existing treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical relevance of OSM in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted oncostatin M: novel roles and therapeutic potential of the oncostatin M signaling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Derivatives of (E/Z)-OSM-SMI-10B, a Novel Oncostatin M Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, derivatives, and biological activity of (E/Z)-OSM-SMI-10B, a first-in-class small molecule inhibitor of Oncostatin M (OSM). OSM, a pleiotropic cytokine of the interleukin-6 family, is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target.[1][2] This document details the experimental protocols for the synthesis of OSM-SMI-10B and its analogs, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of OSM-SMI-10, identified through computational screening and subsequently synthesized and validated for its ability to inhibit OSM signaling.[1][3] Specifically, OSM-SMI-10B has been shown to significantly reduce OSM-induced STAT3 phosphorylation in cancer cells.[1] The core structure of these inhibitors is a tetrasubstituted furan. The development of small molecule inhibitors like OSM-SMI-10B presents a promising alternative to monoclonal antibody therapies for targeting the OSM pathway.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs is based on the construction of a multisubstituted furan core. The general synthetic approach allows for the generation of a library of analogs with diverse functionalities to explore structure-activity relationships (SAR).

General Synthetic Scheme

The synthesis of the tetrasubstituted furan core of OSM-SMI-10B and its derivatives can be achieved through various organic chemistry methodologies. One established method involves an intramolecular Wittig-type reaction. This approach offers an efficient, one-step generation of highly functionalized furans from readily available starting materials.

A general workflow for the synthesis is depicted below:

References

- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - figshare - Figshare [figshare.com]

The Bioactivity of (E/Z)-OSM-SMI-10B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactivity of (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM). The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the fields of oncology, immunology, and drug development.

Introduction

This compound, hereafter referred to as SMI-10B, is a derivative of the tetrasubstituted furan SMI-10. It has been identified as a small molecule inhibitor that targets the pro-inflammatory cytokine Oncostatin M (OSM)[1][2]. OSM, a member of the interleukin-6 (IL-6) family, is implicated in a variety of inflammatory diseases and cancers[1][3][4]. SMI-10B exerts its biological effects by directly binding to OSM and inhibiting its signaling pathways, thereby reducing downstream cellular responses such as STAT3 phosphorylation. This guide will detail the quantitative bioactivity, the underlying signaling pathways, and the experimental methodologies used to characterize this promising therapeutic candidate.

Quantitative Bioactivity Data

The bioactivity of SMI-10B and its optimized analog, SMI-10B13, has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of SMI-10B and Analogs to Oncostatin M

| Compound | Method | Dissociation Constant (KD) | Reference |

| SMI-10B | Fluorescence Quenching | 12.9 µM | |

| SMI-10B13 | Fluorescence Quenching | 6.6 µM |

Table 2: In Vitro Inhibitory Activity of SMI-10B Analogs

| Compound | Cell Line | Assay | IC50 | Reference |

| SMI-10B13 | T47D | OSM-mediated STAT3 phosphorylation | 136 nM | |

| SMI-10B13 | MCF-7 | OSM-mediated STAT3 phosphorylation | 164 nM |

Signaling Pathways

Oncostatin M signals through two distinct receptor complexes, both of which utilize the common gp130 receptor subunit. The formation of these complexes activates several downstream signaling cascades, primarily the JAK/STAT pathway. SMI-10B, by binding to OSM, prevents the initiation of these signaling events.

The primary signaling pathway inhibited by SMI-10B is the JAK/STAT3 pathway . Upon OSM binding to its receptor complex, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and inflammation.

In addition to the JAK/STAT pathway, OSM signaling also activates other important cellular pathways, which are consequently inhibited by SMI-10B. These include:

-

PI3K/AKT Pathway: Involved in cell survival and proliferation.

-

MAPK/ERK Pathway: Plays a crucial role in cell growth and differentiation.

-

JNK Pathway: Associated with stress responses and apoptosis.

// Nodes OSM [label="Oncostatin M (OSM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMI_10B [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gp130 [label="gp130"]; OSMR [label="OSMRβ"]; LIFR [label="LIFRβ"]; Receptor_Complex_II [label="Type II Receptor Complex", shape=oval]; Receptor_Complex_I [label="Type I Receptor Complex", shape=oval]; JAK [label="JAK"]; STAT3 [label="STAT3"]; pSTAT3 [label="pSTAT3"]; PI3K [label="PI3K"]; AKT [label="AKT"]; pAKT [label="pAKT"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; pJNK [label="pJNK"]; JNK [label="JNK"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Inflammation)"];

// Edges SMI_10B -> OSM [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; OSM -> gp130; gp130 -> Receptor_Complex_II; OSMR -> Receptor_Complex_II; gp130 -> Receptor_Complex_I; LIFR -> Receptor_Complex_I; Receptor_Complex_II -> JAK; Receptor_Complex_I -> JAK; JAK -> STAT3; STAT3 -> pSTAT3; pSTAT3 -> Nucleus; JAK -> PI3K; PI3K -> AKT; AKT -> pAKT; pAKT -> Nucleus; JAK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; JAK -> JNK; JNK -> pJNK; pJNK -> Nucleus; Nucleus -> Gene_Expression; } .dot Caption: Oncostatin M (OSM) Signaling Pathways and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of SMI-10B.

Fluorescence Quenching Assay for Binding Affinity

This assay measures the change in the intrinsic tryptophan fluorescence of OSM upon binding to SMI-10B to determine the dissociation constant (KD).

Protocol:

-

Protein Preparation: Recombinant human OSM is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4). The concentration of OSM is determined by UV-Vis spectrophotometry.

-

Ligand Preparation: A stock solution of SMI-10B is prepared in DMSO and then serially diluted in the assay buffer.

-

Fluorescence Measurement:

-

A fixed concentration of OSM (e.g., 1-5 µM) is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is measured using a spectrofluorometer with an excitation wavelength of ~295 nm and an emission scan from 300 to 400 nm.

-

Aliquots of the SMI-10B solution are titrated into the OSM solution.

-

After each addition, the solution is incubated for a short period (e.g., 2-5 minutes) to reach equilibrium, and the fluorescence spectrum is recorded.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum (~340 nm) is plotted against the concentration of SMI-10B.

-

The data is corrected for dilution and inner filter effects.

-

The KD is calculated by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism, Origin).

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_OSM [label="Prepare OSM Solution"]; Prepare_SMI10B [label="Prepare SMI-10B Serial Dilutions"]; Measure_Initial_Fluorescence [label="Measure Initial OSM Fluorescence"]; Titrate_SMI10B [label="Titrate SMI-10B into OSM"]; Incubate [label="Incubate to Equilibrium"]; Measure_Fluorescence [label="Measure Fluorescence"]; Repeat_Titration [label="Repeat Titration", shape=diamond]; Plot_Data [label="Plot Fluorescence vs. [SMI-10B]"]; Fit_Data [label="Fit Data to Binding Model"]; Calculate_KD [label="Calculate KD"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_OSM; Start -> Prepare_SMI10B; Prepare_OSM -> Measure_Initial_Fluorescence; Measure_Initial_Fluorescence -> Titrate_SMI10B; Prepare_SMI10B -> Titrate_SMI10B; Titrate_SMI10B -> Incubate; Incubate -> Measure_Fluorescence; Measure_Fluorescence -> Repeat_Titration; Repeat_Titration -> Titrate_SMI10B [label="More Titrant"]; Repeat_Titration -> Plot_Data [label="Titration Complete"]; Plot_Data -> Fit_Data; Fit_Data -> Calculate_KD; Calculate_KD -> End; } .dot Caption: Experimental Workflow for Fluorescence Quenching Assay.

STAT3 Phosphorylation ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of OSM-induced STAT3 phosphorylation in cancer cell lines.

Protocol:

-

Cell Culture: Human breast cancer cell lines (T47D or MCF-7) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Cell Treatment:

-

Cells are serum-starved for 12-24 hours prior to the experiment.

-

Cells are pre-incubated with various concentrations of SMI-10B for 1-2 hours.

-

Cells are then stimulated with a fixed concentration of OSM (e.g., 10 ng/mL) for 30 minutes.

-

-

Cell Lysis:

-

The media is removed, and the cells are washed with ice-cold PBS.

-

Cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are collected and centrifuged to remove cellular debris.

-

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for total STAT3.

-

The cell lysates are added to the wells and incubated to allow STAT3 to bind to the capture antibody.

-

The plate is washed, and a detection antibody that specifically recognizes phosphorylated STAT3 (pSTAT3 Tyr705) is added.

-

After another wash, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, and the color development is measured using a microplate reader at 450 nm.

-

-

Data Analysis:

-

The absorbance values are normalized to the total protein concentration of each lysate.

-

The percentage of inhibition of STAT3 phosphorylation is calculated for each concentration of SMI-10B relative to the OSM-treated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of SMI-10B and fitting the data to a dose-response curve.

-

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of SMI-10B in a mouse xenograft model.

Protocol:

-

Animal Model: Athymic nude mice are used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: Human breast cancer cells (e.g., T47D) are implanted subcutaneously into the mammary fat pad of the mice.

-

Treatment Regimen:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal or oral administration of SMI-10B at a specified dose and schedule (e.g., daily or three times a week).

-

The control group receives the vehicle solution.

-

-

Tumor Growth Monitoring:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

The experiment is terminated when the tumors in the control group reach a predetermined size.

-

The tumors are excised and weighed.

-

The tumor growth inhibition is calculated by comparing the average tumor volume and weight of the treated group to the control group.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Implant_Cells [label="Implant Tumor Cells in Mice"]; Tumor_Growth [label="Allow Tumors to Grow"]; Randomize_Mice [label="Randomize Mice into Groups"]; Administer_Treatment [label="Administer SMI-10B or Vehicle"]; Monitor_Tumor_Growth [label="Monitor Tumor Volume and Body Weight"]; Continue_Treatment [label="Continue Treatment Schedule", shape=diamond]; Endpoint [label="Reach Experimental Endpoint"]; Excise_Tumors [label="Excise and Weigh Tumors"]; Analyze_Data [label="Analyze Tumor Growth Inhibition"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Implant_Cells; Implant_Cells -> Tumor_Growth; Tumor_Growth -> Randomize_Mice; Randomize_Mice -> Administer_Treatment; Administer_Treatment -> Monitor_Tumor_Growth; Monitor_Tumor_Growth -> Continue_Treatment; Continue_Treatment -> Administer_Treatment [label="Next Dose"]; Continue_Treatment -> Endpoint [label="Treatment Complete"]; Endpoint -> Excise_Tumors; Excise_Tumors -> Analyze_Data; Analyze_Data -> End; } .dot Caption: General Workflow for an In Vivo Tumor Xenograft Efficacy Study.

Conclusion

This compound is a promising small molecule inhibitor of Oncostatin M with demonstrated bioactivity in both biochemical and cellular assays. Its ability to disrupt OSM-mediated signaling, particularly the JAK/STAT3 pathway, makes it a valuable tool for research and a potential therapeutic agent for OSM-driven diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to further understand and develop this class of inhibitors.

References

- 1. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (E/Z)-OSM-SMI-10B In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-OSM-SMI-10B is a small molecule inhibitor designed to target Oncostatin M (OSM), a pleiotropic cytokine from the interleukin-6 (IL-6) family. OSM has been implicated in the progression of various inflammatory diseases and cancers.[1][2] The primary mechanism of action for this compound is the inhibition of OSM-induced signal transducer and activator of transcription 3 (STAT3) phosphorylation. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on OSM-induced STAT3 phosphorylation in cancer cell lines.

Oncostatin M (OSM) Signaling Pathway

Oncostatin M signals through a heterodimeric receptor complex consisting of the glycoprotein 130 (gp130) subunit and either the OSM receptor (OSMR) or the leukemia inhibitory factor receptor (LIFR). Upon OSM binding, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, survival, and inflammation.[1][3] this compound is designed to interfere with this signaling cascade.

Caption: Oncostatin M (OSM) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The in vitro assay to determine the efficacy of this compound involves treating cancer cells with the inhibitor, stimulating them with OSM, and then quantifying the level of STAT3 phosphorylation.

Caption: Experimental workflow for the this compound in vitro assay.

Experimental Protocols

Cell Culture and Maintenance

This protocol is for the human breast cancer cell lines T47D and MDA-MB-231, which are known to respond to OSM.

-

T47D Cell Culture:

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.2 Units/mL bovine insulin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, rinse with PBS, detach using a 0.25% Trypsin-EDTA solution, and split at a ratio of 1:3 to 1:5.

-

-

MDA-MB-231 Cell Culture:

-